molecular formula C13H11Br2NO B1625882 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 17282-37-0

1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide

Cat. No. B1625882
CAS RN: 17282-37-0
M. Wt: 357.04 g/mol
InChI Key: YMKWXSBLLRVODQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A multivalent supramolecular assembly was constructed from 4-(4-bromophenyl)pyridine-1-ium bromide modified hyaluronic acid (HABr), cucurbit8uril (CB8) and laponite® clay (LP). This assembly could emit purely organic room-temperature phosphorescence (RTP) with a phosphorescence lifetime of up to 4.79 ms in aqueous solution .

Scientific Research Applications

Antineoplastic Potential

1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide has been explored for its potential in antineoplastic applications. A study by Potikha and Brovarets (2020) synthesized derivatives of this compound, specifically 2-Aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides, and examined their antitumor activity. They found significant antitumor potential in these derivatives against 60 human cancer cell lines, highlighting the compound's potential in cancer research and treatment (Potikha & Brovarets, 2020).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown promise. Cucu (Diaconu) and Mangalagiu (2019) reported on the oxidative cleavage of N–C bond via nitration in pyridine-imidazolium salts, which include derivatives of this compound. This study contributes to our understanding of the compound's chemical properties and potential applications in medicinal chemistry (Cucu (Diaconu) & Mangalagiu, 2019).

Inclusion Complex Formation

The compound's ability to form inclusion complexes has been investigated. Banjare et al. (2020) studied the formation of inclusion complexes between amino acid-based ionic liquids (AAILs) related to this compound and β-cyclodextrin. Their findings contribute to the understanding of the compound's potential in creating inclusion complexes, which can have applications in drug delivery and material science (Banjare et al., 2020).

Self-Assembly and Hydrogen Bonding

The self-assembly of derivatives of this compound via hydrogen bonding has been a subject of study. Wu and Lee (2012) synthesized 1-(2-amino-2-oxoethyl)-3-carbamoylpyridin-1-ium salts, which demonstrated the ability to form diverse structures through hydrogen bonding. This research adds to our understanding of the compound's potential in material science and molecular engineering (Wu & Lee, 2012).

Safety and Hazards

Sigma-Aldrich provides 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrNO.BrH/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15;/h1-9H,10H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKWXSBLLRVODQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481293
Record name 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17282-37-0
Record name NSC156159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
Reactant of Route 3
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
Reactant of Route 4
Reactant of Route 4
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
Reactant of Route 5
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
Reactant of Route 6
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.